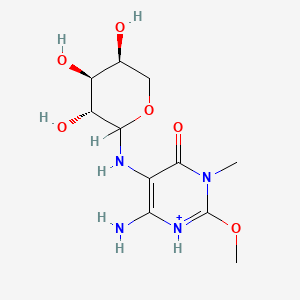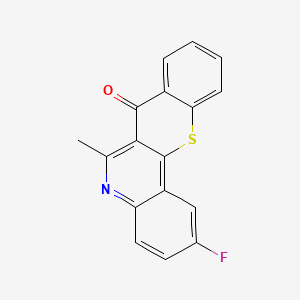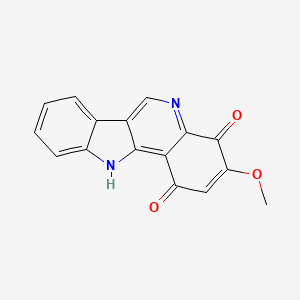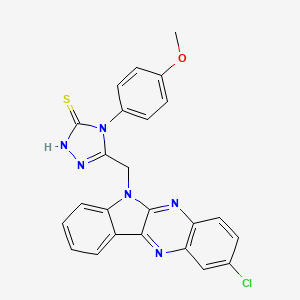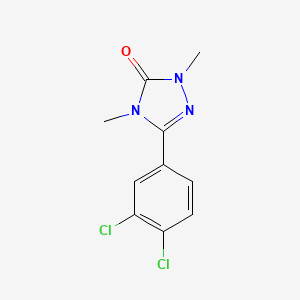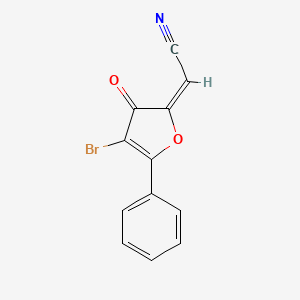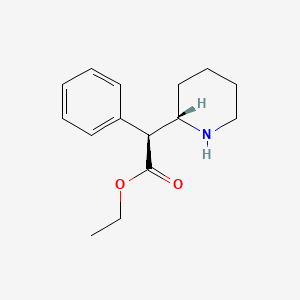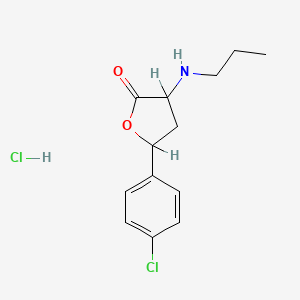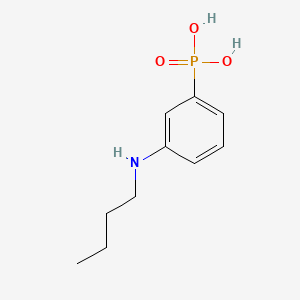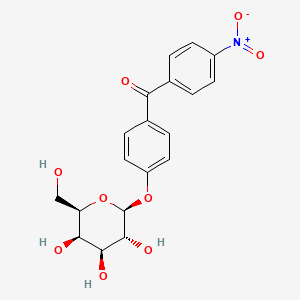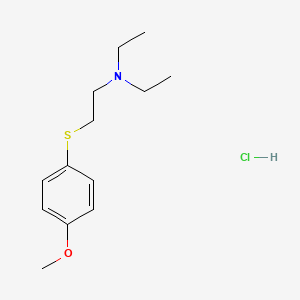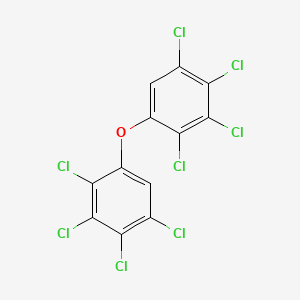
2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H2Cl8O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects. This compound is characterized by the presence of eight chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and hydrophobic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure consistent product quality. The use of advanced reactors and purification techniques helps in obtaining high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of highly chlorinated organic molecules in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its potential effects on human health contribute to the development of safety regulations and guidelines.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and reactivity. Compared to other similar compounds, it has a higher degree of chlorination, making it more hydrophobic and persistent in the environment. This uniqueness makes it a valuable compound for studying the effects of highly chlorinated organic molecules .
Propiedades
Número CAS |
57379-40-5 |
|---|---|
Fórmula molecular |
C12H2Cl8O |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H |
Clave InChI |
IXZVOZCULZBCDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



